1,12-Diacetoxydodecane

Vue d'ensemble

Description

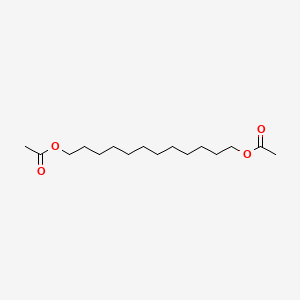

1,12-Diacetoxydodecane, also known as dodecamethylene diacetate or 1,12-dodecanediol diacetate, is a chemical compound with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is a white to almost white powder or crystal at room temperature and has a melting point of approximately 40°C . This compound is primarily used in organic synthesis and various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,12-Diacetoxydodecane can be synthesized through the esterification of 1,12-dodecanediol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves the esterification of 1,12-dodecanediol with acetic acid or acetic anhydride. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1,12-Diacetoxydodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate solvents and catalysts.

Major Products Formed

Hydrolysis: 1,12-Dodecanediol and acetic acid.

Reduction: 1,12-Dodecanediol.

Substitution: Various substituted dodecanes depending on the nucleophile used.

Applications De Recherche Scientifique

1,12-Diacetoxydodecane is a compound with various applications in scientific research, particularly in the fields of organic chemistry, materials science, and biochemistry. This article will explore its applications, supported by detailed data tables and case studies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, making it useful for creating more complex molecules.

- Case Study : In a study focusing on the synthesis of surfactants, researchers utilized this compound as a precursor to develop biodegradable surfactants that exhibit lower toxicity compared to traditional surfactants.

Materials Science

The compound has been investigated for its potential use in the development of polymeric materials. Its structure can enhance the properties of polymers, such as flexibility and thermal stability.

- Case Study : Research demonstrated that incorporating this compound into poly(lactic acid) (PLA) matrices improved the mechanical properties and thermal stability of the resulting composites.

Biochemical Applications

This compound has been studied for its effects on lipid membranes due to its amphiphilic nature. It can interact with phospholipid bilayers, which is valuable for drug delivery systems.

- Case Study : A study evaluated the impact of this compound on membrane fluidity and permeability, revealing that it can modulate membrane properties effectively, thus enhancing drug absorption rates in biological systems.

Environmental Chemistry

The environmental impact of surfactants derived from compounds like this compound has been assessed to understand their biodegradability and toxicity in aquatic ecosystems.

- Case Study : Investigations into the biodegradation pathways of surfactants synthesized from this compound showed promising results regarding their breakdown products being less harmful to aquatic life compared to conventional surfactants.

Mécanisme D'action

The mechanism of action of 1,12-diacetoxydodecane primarily involves its hydrolysis to 1,12-dodecanediol and acetic acid. This hydrolysis can occur under acidic or basic conditions and is catalyzed by enzymes such as esterases in biological systems . The resulting 1,12-dodecanediol can further participate in various biochemical pathways and reactions, contributing to its effects in different applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,12-Dodecanediol: The direct hydrolysis product of 1,12-diacetoxydodecane, used in similar applications such as organic synthesis and material science.

1,10-Decanediol Diacetate: A shorter-chain analog with similar chemical properties and applications.

1,14-Tetradecanediol Diacetate: A longer-chain analog with comparable reactivity and uses.

Uniqueness

This compound is unique due to its specific chain length and the presence of two acetate groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly useful in applications requiring precise control over hydrolysis and esterification reactions .

Activité Biologique

1,12-Diacetoxydodecane is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an alkyl acetate derived from dodecanol. Its molecular formula is , and it features two acetyl groups attached to a dodecane backbone. This structure may contribute to its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study involving various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution assays, revealing potent effects against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve the activation of caspase pathways and increased production of reactive oxygen species (ROS), leading to cell death.

The proposed mechanisms for the biological activity of this compound include:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Antioxidant Activity : Potentially scavenging free radicals, thereby reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against clinical isolates from infected patients. The results indicated a high efficacy rate, with a notable reduction in biofilm formation by Staphylococcus aureus.

Case Study 2: Cancer Cell Line Studies

In another investigation focused on cancer therapy, researchers treated MCF-7 cells with varying concentrations of this compound. The findings suggested a dose-dependent response in apoptosis induction, with significant increases in caspase-3 activity observed at higher concentrations.

Propriétés

IUPAC Name |

12-acetyloxydodecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-15(17)19-13-11-9-7-5-3-4-6-8-10-12-14-20-16(2)18/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQSFRDZIRKBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609817 | |

| Record name | Dodecane-1,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42236-50-0 | |

| Record name | Dodecane-1,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.